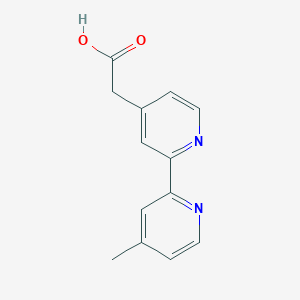
Methyl 4'-methyl-2,2'-bipyridine-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4’-methyl-2,2’-bipyridine-4-acetate is a bipyridine derivative Bipyridine compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including Methyl 4’-methyl-2,2’-bipyridine-4-acetate, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and aryl halides with a palladium catalyst.
Negishi Coupling: This reaction involves the use of organozinc compounds and aryl halides with a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of aryl halides using copper as a catalyst.
Wurtz Coupling: This reaction involves the coupling of alkyl halides using sodium metal.
Industrial Production Methods
Industrial production of bipyridine derivatives typically involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-methyl-2,2’-bipyridine-4-acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4’-methyl-2,2’-bipyridine-4-acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be used as catalysts in various chemical reactions.
Biology: It is used in the study of metal ion interactions with biological molecules, which can provide insights into metalloprotein functions and enzyme mechanisms.
Industry: It is used in the development of materials with specific electronic, optical, or magnetic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 4’-methyl-2,2’-bipyridine-4-acetate involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The specific molecular targets and pathways involved depend on the metal ion and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: This compound has two methyl groups at the 4 and 4’ positions, making it similar in structure but with different electronic properties.
4’-Methyl-2,2’-bipyridine-4-carboxaldehyde: This compound has a formyl group at the 4 position, which can influence its reactivity and applications.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-2-4-14-11(6-9)12-7-10(3-5-15-12)8-13(16)17/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
XUMIMXWSFRVKEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















